An In-Depth Technical Guide to 5-Chloro-2-methylpyrimidine-4-carboxylic acid: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to 5-Chloro-2-methylpyrimidine-4-carboxylic acid: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-methylpyrimidine-4-carboxylic acid is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential biological activities based on available data for structurally related compounds. While experimental data for the title compound is limited, this guide consolidates predicted properties and highlights the general importance of the pyrimidine scaffold in drug development, particularly in the context of kinase inhibition and antimicrobial activity.
Chemical Structure and Identification
5-Chloro-2-methylpyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position.
Systematic IUPAC Name: 5-chloro-2-methylpyrimidine-4-carboxylic acid[1]
Molecular Formula: C₆H₅ClN₂O₂[1]
Molecular Weight: 172.57 g/mol [1]
CAS Registry Number: 74840-47-4[1]
Chemical Structure:
Figure 1: 2D Structure of 5-Chloro-2-methylpyrimidine-4-carboxylic acid.
Canonical SMILES: CC1=NC=C(C(=N1)C(=O)O)Cl[1]
InChI Key: WKVFRUIYIXKKFO-UHFFFAOYSA-N[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 172.57 g/mol | PubChem[1] |
| XLogP3-AA (Computed) | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 172.0039551 Da | PubChem[1] |
| Monoisotopic Mass | 172.0039551 Da | PubChem[1] |
| Topological Polar Surface Area | 63.1 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
| Melting Point (Experimental, for 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid) | 165 °C (dec.)[2] | ChemicalBook, Sigma-Aldrich |
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 5-Chloro-2-methylpyrimidine-4-carboxylic acid is not available in the public domain. However, predicted mass spectrometry data can be found, providing expected mass-to-charge ratios for different adducts.
Table 2: Predicted Mass Spectrometry Data [3]
| Adduct | m/z |
| [M+H]⁺ | 173.01123 |
| [M+Na]⁺ | 194.99317 |
| [M-H]⁻ | 170.99667 |
| [M+NH₄]⁺ | 190.03777 |
| [M+K]⁺ | 210.96711 |
| [M+H-H₂O]⁺ | 155.00121 |
Synthesis
A specific and detailed experimental protocol for the synthesis of 5-Chloro-2-methylpyrimidine-4-carboxylic acid is not explicitly described in the searched literature. However, general methods for the synthesis of related 5-halopyrimidine-4-carboxylic acid esters have been reported. One such method is the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines.[4] This reaction offers a regioselective, one-step synthesis and has been successfully applied to produce ethyl 5-bromopyrimidine-4-carboxylate.[4]
A potential synthetic route to 5-Chloro-2-methylpyrimidine-4-carboxylic acid could involve the following conceptual steps, based on general pyrimidine chemistry:
Figure 2: Conceptual synthetic workflow for 5-Chloro-2-methylpyrimidine-4-carboxylic acid.
A patent for the synthesis of 4-chloro-2-methyl pyrimidine, a potential precursor, describes the chlorination of 2-methyl-4-hydroxypyrimidine using phosphorus oxychloride in the presence of an organic base.[5] Subsequent carboxylation at the 5-position would be required to yield the final product.
Biological Activity and Potential Applications in Drug Development
While there is no specific information on the biological activity of 5-Chloro-2-methylpyrimidine-4-carboxylic acid in the reviewed literature, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects.[2][6][7]
Potential as Kinase Inhibitors
Many pyrimidine-based compounds have been developed as potent kinase inhibitors.[8][9][10] The pyrimidine ring can act as a bioisostere for the adenine ring of ATP, enabling competitive binding to the ATP-binding site of kinases.[10][11] Given this precedent, 5-Chloro-2-methylpyrimidine-4-carboxylic acid could potentially be explored as a scaffold for the design of novel kinase inhibitors.
Figure 3: General mechanism of competitive kinase inhibition by pyrimidine-based inhibitors.
Potential Antimicrobial Activity
Chlorinated pyrimidine derivatives have also been investigated for their antimicrobial properties.[3][6] The presence of a chlorine atom can enhance the biological activity of the molecule. Therefore, 5-Chloro-2-methylpyrimidine-4-carboxylic acid and its derivatives could be interesting candidates for screening as potential antibacterial or antifungal agents.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of 5-Chloro-2-methylpyrimidine-4-carboxylic acid are not available in the cited search results. Researchers interested in working with this compound would need to develop and validate their own methods based on general procedures for similar compounds.
General Considerations for Synthesis:
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Starting Materials: Commercially available pyrimidine precursors.
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Chlorination: Standard chlorinating agents such as phosphorus oxychloride or thionyl chloride.
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Carboxylation: Methods such as Grignard reactions with carbon dioxide or other carboxylation procedures.
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Purification: Recrystallization or column chromatography.
General Considerations for Analysis:
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Purity Assessment: High-Performance Liquid Chromatography (HPLC).
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Structural Elucidation: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
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Thermal Properties: Differential Scanning Calorimetry (DSC) for melting point determination.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Chloro-2-methylpyrimidine-4-carboxylic acid is associated with the following hazard statements:
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H315: Causes skin irritation.[12]
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H319: Causes serious eye irritation.[12]
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H335: May cause respiratory irritation.[12]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
5-Chloro-2-methylpyrimidine-4-carboxylic acid is a chemical entity with potential for further investigation in the fields of medicinal chemistry and materials science. While there is a significant lack of experimental data on its properties and biological activity, its structural relationship to a class of compounds with known therapeutic applications, particularly as kinase inhibitors and antimicrobial agents, makes it a molecule of interest. Further research is warranted to synthesize and characterize this compound and to explore its potential in various biological assays. This would provide the necessary data to fully assess its utility for drug development and other applications.
References
- 1. 5-Chloro-2-methylpyrimidine-4-carboxylic acid | C6H5ClN2O2 | CID 676421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemical-label.com [chemical-label.com]
